1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene
Overview
Description
“1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene” is a chemical compound with the CAS Number: 1565124-31-3 . It has a molecular weight of 308.01 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12Br2O/c1-13-7-9(6-11)8-2-4-10(12)5-3-8/h2-5,9H,6-7H2,1H3 . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Selective Radical Cyclisation
Esteves, Ferreira, and Medeiros (2007) demonstrated the controlled-potential reduction of similar bromoethers catalyzed by nickel(I) tetramethylcyclam, leading to high yields of tetrahydrofuran derivatives. This work underlines the utility of electrochemical methods in synthesizing cyclic compounds from bromoethers, suggesting potential applications in synthesizing complex organic frameworks Esteves, Ferreira, & Medeiros, 2007.
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields for photodynamic therapy, a cancer treatment method. This study indicates the potential of bromo-substituted compounds in developing photosensitizers for medical applications Pişkin, Canpolat, & Öztürk, 2020.
Facile Synthesis of Isoindoles
Kuroda and Kobayashi (2015) developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, starting from bromo-substituted benzene compounds. This method provides a streamlined approach to accessing isoindoles, important in pharmaceutical chemistry Kuroda & Kobayashi, 2015.
Synthesis of Biologically Active Compounds
Akbaba et al. (2010) achieved the total synthesis of a naturally occurring dibromo compound with potential biological activity. This work highlights the synthetic versatility of bromo-substituted benzene derivatives in accessing complex natural products Akbaba et al., 2010.
Building Blocks for Molecular Electronics
Stuhr-Hansen et al. (2005) discussed the use of aryl bromides as precursors for molecular wires in electronics. This indicates the role of such bromo-substituted compounds in the bottom-up synthesis of nanomaterials and electronic components Stuhr-Hansen et al., 2005.
Properties
IUPAC Name |
1-bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-13-7-9(6-11)8-2-4-10(12)5-3-8/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRABZMYCVLMAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CBr)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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